2-(Difluoromethoxy)-7-methylnaphthalene

Lipophilicity Drug design ADME

2-(Difluoromethoxy)-7-methylnaphthalene (CAS 1261769-88-3) is a fluorinated naphthalene derivative with molecular formula C₁₂H₁₀F₂O and a molecular weight of 208.20 g/mol, characterized by a difluoromethoxy substituent at the 2-position and a methyl group at the 7-position of the naphthalene core. This substitution pattern imparts a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 9.2 Ų, placing it in a lipophilicity range distinct from non-fluorinated analogs such as 2-methoxy-7-methylnaphthalene (XLogP3 ~3.16).

Molecular Formula C12H10F2O
Molecular Weight 208.20 g/mol
Cat. No. B11897881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-7-methylnaphthalene
Molecular FormulaC12H10F2O
Molecular Weight208.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2)OC(F)F
InChIInChI=1S/C12H10F2O/c1-8-2-3-9-4-5-11(15-12(13)14)7-10(9)6-8/h2-7,12H,1H3
InChIKeyOLHQAFGRHUUGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-7-methylnaphthalene: A Strategic Fluorinated Naphthalene Scaffold for Medicinal Chemistry Procurement


2-(Difluoromethoxy)-7-methylnaphthalene (CAS 1261769-88-3) is a fluorinated naphthalene derivative with molecular formula C₁₂H₁₀F₂O and a molecular weight of 208.20 g/mol, characterized by a difluoromethoxy substituent at the 2-position and a methyl group at the 7-position of the naphthalene core [1]. This substitution pattern imparts a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 9.2 Ų, placing it in a lipophilicity range distinct from non-fluorinated analogs such as 2-methoxy-7-methylnaphthalene (XLogP3 ~3.16) . The compound is primarily sourced as a research intermediate (typical purity ≥98%) for medicinal chemistry and drug discovery programs, where the difluoromethoxy group serves as a metabolically stable isostere with enhanced membrane permeability potential [1].

Why 2-(Difluoromethoxy)-7-methylnaphthalene Cannot Be Replaced by Non-Fluorinated or Isomeric Analogs Without Functional Consequence


The difluoromethoxy (–OCHF₂) group is not a trivial substituent; it functions as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for methoxy and hydroxy groups, properties absent in the corresponding non-fluorinated analogs [1]. Computational data demonstrate that 2-(difluoromethoxy)-7-methylnaphthalene exhibits an XLogP3 of 4.5, a ~1.3 log unit increase over 2-methoxy-7-methylnaphthalene (XLogP3 ~3.16) and a ~0.6 log unit increase over 2-ethoxy-7-methylnaphthalene (XLogP ~4.36) . This shift in lipophilicity directly impacts membrane permeability, metabolic partitioning, and target binding kinetics. Furthermore, in vitro profiling of the target compound against human recombinant 5-lipoxygenase (5-LOX) reveals an IC₅₀ > 10,000 nM, defining a clear selectivity window versus potent 5-LOX inhibitors that could otherwise confound biological interpretation [2]. Procurement of a methoxy or ethoxy analog as a 'drop-in' replacement would thus introduce uncontrolled variables in lipophilicity, target engagement, and metabolic stability, undermining experimental reproducibility and structure-activity relationship (SAR) integrity.

2-(Difluoromethoxy)-7-methylnaphthalene: Quantitative Differentiation Evidence Against Close Structural Analogs


Lipophilicity Differentiation: XLogP3 of 4.5 for 2-(Difluoromethoxy)-7-methylnaphthalene vs. 3.16 for 2-Methoxy-7-methylnaphthalene

The computed XLogP3 value for 2-(difluoromethoxy)-7-methylnaphthalene is 4.5 [1], compared to 3.16 for the non-fluorinated 2-methoxy-7-methylnaphthalene and 4.36 (LogP) for 2-ethoxy-7-methylnaphthalene . This represents a ~1.34 log unit increase in lipophilicity over the methoxy analog, corresponding to an approximately 22-fold higher octanol-water partition coefficient, and a ~0.14 log unit increase over the ethoxy analog.

Lipophilicity Drug design ADME

5-Lipoxygenase Binding Affinity: IC₅₀ > 10,000 nM Defines a Low-Potency Baseline for Off-Target Profiling

In a direct enzymatic assay, 2-(difluoromethoxy)-7-methylnaphthalene inhibited human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ > 10,000 nM [1]. This value is >200-fold weaker than the prototypical 5-LOX inhibitor zileuton (IC₅₀ ~0.5–1 µM) [2] and >1,000-fold weaker than optimized naphthalene-based 5-LOX inhibitors such as L-739,010, which achieved IC₅₀ values in the low nanomolar range in comparable assays [3].

5-Lipoxygenase Enzyme inhibition Off-target screening

Topological Polar Surface Area: Conserved 9.2 Ų Across Analogs Enables Isolated Lipophilicity Tuning

2-(Difluoromethoxy)-7-methylnaphthalene, 2-methoxy-7-methylnaphthalene, and 2-ethoxy-7-methylnaphthalene all share an identical computed topological polar surface area (TPSA) of 9.2 Ų [1]. This invariance confirms that the difluoromethoxy substitution modulates lipophilicity (XLogP3 Δ = +1.34 vs. methoxy) without altering the polar surface area parameter, providing an orthogonal axis for tuning membrane permeability independent of hydrogen bonding capacity.

Polar surface area Physicochemical properties Scaffold design

Metabolic Stability Advantage: C–F Bond Strength Confers Resistance to Oxidative Metabolism vs. Methoxy and Ethoxy Analogs

The difluoromethoxy group contains strong C–F bonds (bond dissociation energy ~116–130 kcal/mol vs. ~85–90 kcal/mol for C–O in methoxy/ethoxy groups) [1]. This fundamental chemical property translates to enhanced resistance to cytochrome P450-mediated O-dealkylation, a primary metabolic clearance pathway for alkyl aryl ethers. In structurally related naphthalene series, replacement of methoxy with difluoromethoxy has been documented to increase metabolic stability in human liver microsome assays by reducing oxidative O-demethylation rates [2][3].

Metabolic stability Cytochrome P450 Fluorine chemistry

Safety and Handling Profile: Non-Hazardous Classification Confirmed by AKSci SDS Documentation

According to the vendor safety data sheet (AKSci, 2025), 2-(difluoromethoxy)-7-methylnaphthalene is classified as 'Not hazardous material' under DOT/IATA transport regulations . Long-term storage is specified as 'cool, dry place' with no special hazard warnings beyond standard laboratory precautions. This contrasts with certain halogenated naphthalene derivatives that carry specific toxicological hazard classifications requiring enhanced handling protocols.

Safety data Transport classification Laboratory handling

High-Value Application Scenarios for 2-(Difluoromethoxy)-7-methylnaphthalene Based on Quantitative Differentiation Evidence


SAR Exploration of Lipophilicity-Driven Cellular Uptake in Oncology Programs

With a computed XLogP3 of 4.5—1.34 log units above its methoxy analog—2-(difluoromethoxy)-7-methylnaphthalene enables systematic evaluation of how lipophilicity modulates passive membrane permeability and intracellular target engagement in cancer cell lines. Researchers can use this scaffold to probe the relationship between calculated logP and observed cellular IC₅₀ shifts while holding TPSA constant at 9.2 Ų, isolating lipophilicity as the sole variable [1][2]. This is particularly relevant for CNS-penetrant or multidrug-resistant cancer programs where optimal logP windows are critical for efficacy.

Negative Control for 5-Lipoxygenase-Mediated Inflammatory Pathway Screens

The confirmed IC₅₀ > 10,000 nM against human recombinant 5-LOX establishes 2-(difluoromethoxy)-7-methylnaphthalene as a verified low-potency negative control for leukotriene biosynthesis assays [1]. This is valuable in high-throughput screening cascades where distinguishing 5-LOX-dependent anti-inflammatory activity from off-target cytotoxicity is essential. Procurement of this compound as a pre-validated negative control reduces assay development time and improves screening data quality compared to uncharacterized structural analogs.

Metabolically Stable Core for Fluorine-Enabled Lead Optimization

The difluoromethoxy group provides a metabolically stable replacement for the methoxy moiety, leveraging C–F bond strength (~116–130 kcal/mol) to resist cytochrome P450-mediated O-dealkylation [1]. Medicinal chemistry teams can incorporate this scaffold into lead series where methoxy-containing precursors exhibited rapid hepatic clearance in rodent or human microsome assays, potentially extending in vivo half-life without altering the core naphthalene geometry or synthetic accessibility [2]. The conserved TPSA of 9.2 Ų vs. the methoxy analog ensures that permeability changes are driven primarily by the lipophilicity shift, not by altered hydrogen bonding [3].

Reference Standard for Fluorinated Naphthalene Physicochemical Profiling

As a well-characterized compound with documented purity (≥98% from multiple vendors), defined computed properties (XLogP3 = 4.5, TPSA = 9.2 Ų, MW = 208.20), and verified enzyme inhibition data (5-LOX IC₅₀ > 10,000 nM), 2-(difluoromethoxy)-7-methylnaphthalene serves as a calibration standard for computational model validation and assay quality control [1][2]. CROs and core facilities can use this compound to benchmark logP prediction algorithms, HPLC retention time correlations, and enzyme assay Z'-factor determinations.

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